Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of triazole-pyrimidine hybrids, which are structurally similar, involves a series of reactions including the formation of an adduct, electrocyclic ring opening, and ring closure .Chemical Reactions Analysis
The Dimroth rearrangement, a type of isomerization of heterocycles, is often involved in the synthesis of compounds similar to Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate .Scientific Research Applications
Organic Peroxides and Ring Closure Reactions : Ethyl acetoacetate, a compound related to Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, has been studied for its reaction with hydrogen peroxide under acid conditions. This reaction leads to the formation of ethyl 3,3-dihydroperoxybutyrate, which further undergoes a novel ring closure to produce 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one. Such reactions are significant in organic chemistry for synthesizing peroxides and cyclic compounds (Cubbon & Hewlett, 1968).
Polymorphism in Pharmaceutical Compounds : A study investigated two polymorphic forms of a compound structurally similar to this compound. These forms, used in pharmaceuticals, were characterized using spectroscopic and diffractometric techniques, highlighting the importance of understanding polymorphism in drug development (Vogt et al., 2013).
Anticonvulsant Activity : Research on 3,4-di(substituted)oxy-N(2),N(5)-bis(substituted)thiophene-2,5-dicarbohydrazides, synthesized from compounds like this compound, revealed their potential as anticonvulsants. This illustrates the compound's relevance in developing new medications for treating seizures (Kulandasamy, Adhikari & Stables, 2009).
Enzymatic Process Development : In pharmaceutical manufacturing, a study described using a ketoreductase to transform a similar compound into a chiral alcohol, showcasing an environmentally friendly and efficient method for producing pharmaceutical intermediates (Guo et al., 2017).
Antimitotic Agents in Cancer Therapy : Research on pyridine derivatives, including compounds similar to this compound, showed potential as antimitotic agents in cancer therapy. Such compounds inhibit cell division, which is crucial in cancer treatment (Temple et al., 1992).
Mechanism of Action
Properties
IUPAC Name |
ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEWIQDYWMTIJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645580 |
Source
|
Record name | Ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-24-4 |
Source
|
Record name | Ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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